molecular formula C9H11F3S B14324235 2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene CAS No. 100333-45-7

2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene

Cat. No.: B14324235
CAS No.: 100333-45-7
M. Wt: 208.25 g/mol
InChI Key: XUQQKAFRTLETGP-UHFFFAOYSA-N
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Description

2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene is an organic compound characterized by the presence of trifluoromethyl and methyl groups attached to a hexahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene typically involves the introduction of trifluoromethyl groups into the benzothiophene ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of production. Additionally, the scalability of the synthetic routes is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the nucleophile used .

Scientific Research Applications

2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3-Trifluoro-7a-methyl-2,4,5,6,7-hexahydrobenzothiophene is unique due to its specific combination of trifluoromethyl and methyl groups on a hexahydrobenzothiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

CAS No.

100333-45-7

Molecular Formula

C9H11F3S

Molecular Weight

208.25 g/mol

IUPAC Name

2,2,3-trifluoro-7a-methyl-4,5,6,7-tetrahydro-1-benzothiophene

InChI

InChI=1S/C9H11F3S/c1-8-5-3-2-4-6(8)7(10)9(11,12)13-8/h2-5H2,1H3

InChI Key

XUQQKAFRTLETGP-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1=C(C(S2)(F)F)F

Origin of Product

United States

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